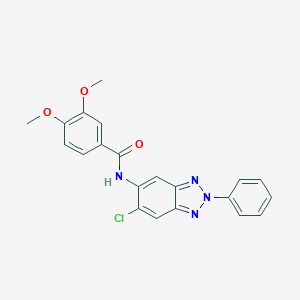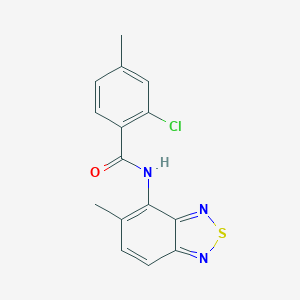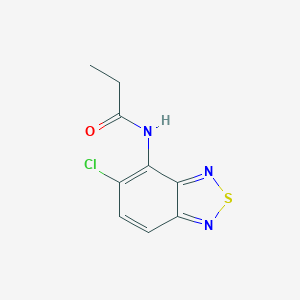![molecular formula C16H24N2O B251094 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B251094.png)
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidines and has been found to have a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide is not fully understood. However, it has been found to interact with various receptors and enzymes in the body, including the opioid receptors, NMDA receptors, and monoamine oxidase enzymes. These interactions are thought to be responsible for the biological activities of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide in lab experiments is its wide range of biological activities. This allows researchers to study its effects in various disease models. However, one limitation is the lack of information on the exact mechanism of action of this compound. This makes it difficult to design experiments that specifically target its biological activities.
Orientations Futures
There are several future directions for research on 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide. One area of interest is its potential as a treatment for neurodegenerative disorders. Further research is needed to determine the exact mechanism of action of this compound and its effects on cognitive function. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound has great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide involves the reaction of 4-(piperidin-1-ylmethyl)benzaldehyde with 2-methylpropanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been found to be efficient and yields high purity this compound.
Applications De Recherche Scientifique
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been found to have potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-6-14(7-9-15)12-18-10-4-3-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) |
Clé InChI |
NKUJIDQPKBADLB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)

![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)


